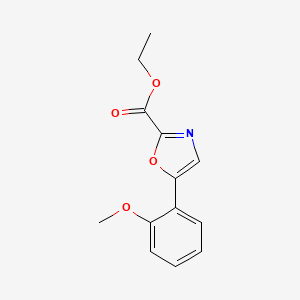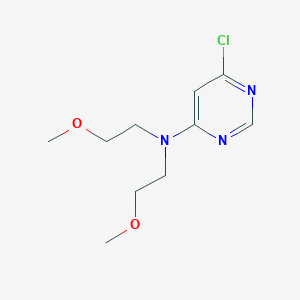
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone
Overview
Description
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone, also known as 4,4-DFPMM, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the breakdown of intracellular cyclic adenosine monophosphate (cAMP), which is an important second messenger in cell signaling pathways. 4,4-DFPMM is of particular interest due to its ability to specifically target the PDE4 enzyme, while not affecting other PDE enzymes. This makes it an attractive tool for studying the roles of PDE4 in various physiological and biochemical processes.
Scientific Research Applications
Type 2 Diabetes Treatment
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone: has been identified as a potent Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 inhibitors are a class of medications that help to increase insulin release and decrease glucagon levels in the blood in a glucose-dependent manner. This compound has shown promise in the treatment of type 2 diabetes, with studies demonstrating its efficacy in improving glycemic control.
Metabolic Studies
The compound has been used in metabolic studies to understand its disposition, metabolism, and excretion in various species, including rats, dogs, and humans . These studies are crucial for determining the pharmacokinetics of the drug and its safety profile, which is essential for clinical applications.
Enzyme Interaction Research
Research into the interaction of (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone with cytochrome P450 isoforms, specifically CYP2D6 and CYP3A4, has provided insights into its metabolic pathways . This is significant for predicting drug-drug interactions and understanding the compound’s behavior in the human body.
Synthetic Chemistry
The compound serves as a key intermediate in synthetic chemistry for the development of various analogs with potential pharmacological activities. It can be used to synthesize derivatives that are evaluated against a panel of protein kinases, which are crucial in signal transduction pathways .
properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O2/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBQZASSAJTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
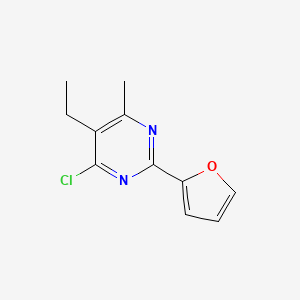
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
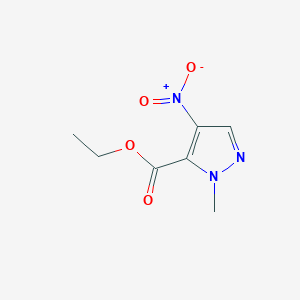
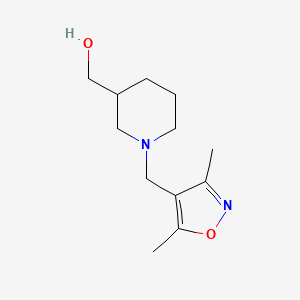
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)



![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
